2-Pyridin-4-ylpyrazole-3-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-pyridin-4-ylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)8-3-6-11-12(8)7-1-4-10-5-2-7/h1-6H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTWSICBZLFMJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N2C(=CC=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Pathway Design for 2 Pyridin 4 Ylpyrazole 3 Carboxylic Acid
Foundational Synthetic Routes to Pyrazole-3-carboxylic Acid Scaffolds
The pyrazole (B372694) ring, particularly when substituted with a carboxylic acid group, is a key structural motif in many biologically active compounds. Its synthesis is well-established, with several reliable methods available to chemists.
One effective route to pyrazole-3-carboxylic acids involves the use of cyclic oxalyl compounds like furan-2,3-diones as starting materials. dergipark.org.trresearchgate.net These precursors react with various hydrazine (B178648) derivatives to yield pyrazole-3-carboxylic acids. dergipark.org.trniscpr.res.in For instance, the reaction of 4-benzoyl-5-phenyl-2,3-furandione with a substituted phenylhydrazine (B124118) leads to the formation of a 1-aryl-4-benzoyl-5-phenyl-1H-pyrazole-3-carboxylic acid. dergipark.org.tr This method is advantageous as the furan-2,3-dione ring system readily undergoes ring-opening and subsequent cyclization with the hydrazine, directly incorporating the carboxylic acid functionality at the 3-position of the newly formed pyrazole ring. researchgate.netniscpr.res.in
The general reaction can be summarized as the treatment of a substituted furan-2,3-dione with an appropriate hydrazine in a suitable solvent, such as benzene, under reflux conditions. niscpr.res.in The resulting pyrazole-3-carboxylic acid can then be easily converted into other derivatives like acid chlorides, esters, or amides for further functionalization. researchgate.netniscpr.res.in
The most fundamental and widely used method for constructing the pyrazole ring is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dielectrophilic species. mdpi.commdpi.com This approach, often referred to as the Knorr pyrazole synthesis, traditionally involves the reaction of a β-diketone (a 1,3-dicarbonyl compound) with a hydrazine. nih.govbeilstein-journals.org This reaction is a straightforward and rapid method for obtaining polysubstituted pyrazoles. mdpi.commdpi.com
Variations of this reaction utilize other 1,3-difunctional compounds, such as:
α,β-Unsaturated Ketones and Aldehydes: These compounds react with hydrazines to form pyrazoline intermediates, which are then oxidized to the corresponding pyrazoles. mdpi.comnih.gov
Acetylenic Ketones: The reaction of hydrazines with acetylenic ketones is a long-established method for pyrazole synthesis. mdpi.comnih.gov
β-Ketoesters: These are common precursors that react with hydrazines to form pyrazoles, often with the ester group at the 3-position, providing a direct route to pyrazole-3-carboxylic acid esters. nih.gov
A key challenge in the cyclocondensation of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines is controlling the regioselectivity, as two different regioisomeric pyrazoles can be formed. mdpi.com Reaction conditions, such as solvent, temperature, and pH, can influence the outcome of the reaction.
| Precursor Type | Reactant | Product Scaffold | Reference(s) |
| 1,3-Diketones | Hydrazine | Polysubstituted Pyrazoles | mdpi.comnih.govbeilstein-journals.org |
| α,β-Unsaturated Ketones | Hydrazine | Pyrazolines (then Pyrazoles) | mdpi.comnih.gov |
| β-Ketoesters | Hydrazine | Pyrazole-3-carboxylates | nih.gov |
| Furan-2,3-diones | Hydrazine | Pyrazole-3-carboxylic acids | dergipark.org.trniscpr.res.in |
Functionalization Strategies for the Pyridine (B92270) Moiety
The pyridine ring is an electron-deficient heterocycle due to the presence of the electronegative nitrogen atom. This electronic nature dictates its reactivity, making it generally resistant to electrophilic aromatic substitution but susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions. nih.govnih.gov
Direct C-H functionalization has emerged as a powerful tool for modifying pyridine rings, avoiding the need for pre-functionalized starting materials. nih.govrsc.org Transition-metal catalysis is often employed to achieve regioselective alkylation, arylation, and other substitutions on the pyridine scaffold. nih.gov However, achieving selectivity can be challenging due to the inherent reactivity patterns of the ring. researchgate.net For the synthesis of a 2-(pyridin-4-yl )pyrazole, a key precursor would be 4-substituted pyridine, such as 4-hydrazinopyridine (B1297392) or 4-halopyridine. 4-chloropyridine (B1293800), for example, can react with pyrazole under reflux conditions to form 4-(1H-pyrazol-1-yl)pyridine. chemicalbook.com
Targeted Synthesis of 2-Pyridin-4-ylpyrazole-3-carboxylic acid and its Analogues
The targeted synthesis of this compound (assuming the pyridine is attached at the N1 position of the pyrazole, i.e., 1-(Pyridin-4-yl)-1H-pyrazole-3-carboxylic acid) can be envisioned by combining the foundational strategies discussed above. A plausible and convergent approach involves the cyclocondensation of 4-hydrazinopyridine with a suitable three-carbon building block containing the carboxylic acid functionality or a precursor thereof.
A common precursor for the C3-carboxylic acid moiety is diethyl oxalate (B1200264) or a β-ketoester like ethyl pyruvate (B1213749) or ethyl acetoacetate. nih.govnih.gov The general pathway would be:
Preparation of 4-hydrazinopyridine: This key intermediate can be synthesized from 4-chloropyridine or 4-aminopyridine.
Cyclocondensation: Reaction of 4-hydrazinopyridine with a β-dicarbonyl compound, such as a derivative of pyruvic acid or oxaloacetic acid, would lead to the formation of the 1-(pyridin-4-yl)pyrazole ring with an ester group at the 3-position.
Hydrolysis: Saponification of the resulting ester would yield the final target compound, this compound.
The synthesis of analogues can be achieved by varying the substituents on either the pyridine ring or the pyrazole ring by choosing appropriately substituted starting materials. mdpi.com
Industrial-Scale Synthesis and Optimization Methodologies
Scaling up the synthesis of pyrazole derivatives from the laboratory to an industrial scale requires careful optimization of reaction conditions to ensure safety, efficiency, cost-effectiveness, and sustainability. researchgate.net Key factors in optimization include catalyst selection, solvent choice, temperature control, and reaction time. researchgate.netnih.gov For pyrazole synthesis, which often involves hazardous reagents like hydrazine, developing robust and safe processes is paramount. nih.gov
Optimization strategies often involve:
Design of Experiments (DoE): A systematic approach to identify the optimal reaction temperature, catalyst loading, and reagent concentrations. researchgate.net
Catalyst Screening: Evaluating different catalysts (both homogeneous and heterogeneous) to improve yield and selectivity. researchgate.net
Process Intensification: Employing technologies that lead to smaller, cleaner, and more energy-efficient processes.
Continuous flow chemistry has emerged as a transformative technology for the industrial synthesis of fine chemicals and pharmaceuticals, including heterocyclic compounds like pyrazoles. mdpi.com Performing reactions in a continuously flowing stream within a microreactor or a tube reactor offers significant advantages over traditional batch processing. nih.govnih.gov
Key Advantages of Flow Chemistry for Pyrazole Synthesis:
| Feature | Benefit | Reference(s) |
| Enhanced Safety | The small reactor volume minimizes the amount of hazardous material (e.g., diazonium salts, hydrazines) present at any given time, reducing the risk of thermal runaways or explosions. | nih.govmdpi.com |
| Precise Control | Superior heat and mass transfer allow for precise control over reaction temperature, pressure, and residence time, leading to higher yields and selectivity. | mdpi.com |
| Rapid Optimization | Reaction parameters can be screened and optimized quickly by simply adjusting flow rates and temperatures, accelerating process development. | afinitica.com |
| Scalability | Production can be scaled up by running the flow reactor for longer periods or by using multiple reactors in parallel ("scaling out"), bypassing the challenges of scaling up batch reactors. | nih.gov |
| Telescoped Synthesis | Multiple reaction steps can be connected in sequence without isolating intermediates, creating a more efficient and automated "assembly line" synthesis. | nih.govnih.gov |
Continuous flow systems have been successfully applied to various steps in pyrazole synthesis, including Knorr-type cyclocondensations and the in-situ generation and reaction of unstable intermediates. mdpi.comrsc.org For example, multi-step flow syntheses have been developed to convert anilines into N-arylated pyrazoles, avoiding the isolation of hazardous hydrazine intermediates. nih.gov This approach is particularly well-suited for the large-scale, safe, and efficient production of this compound.
Advanced Spectroscopic and Crystallographic Characterization of 2 Pyridin 4 Ylpyrazole 3 Carboxylic Acid
Spectroscopic Techniques for Structural Elucidation
The definitive structural elucidation of "2-Pyridin-4-ylpyrazole-3-carboxylic acid" relies on a combination of powerful spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon framework, while Infrared (IR) spectroscopy identifies characteristic functional groups. Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern, confirming the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. A strong, sharp absorption band corresponding to the C=O stretching of the carboxyl group would be observed around 1700-1730 cm⁻¹. Additionally, characteristic peaks for C=N and C=C stretching vibrations from the pyridine (B92270) and pyrazole (B372694) rings would be present in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of this compound. The fragmentation pattern would likely involve the loss of the carboxylic acid group (a loss of 45 Da) and other characteristic fragments of the pyridine and pyrazole rings, providing further structural confirmation.
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction analysis is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.
Elemental Compositional Analysis
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements within a sample of a pure compound. This process is crucial in synthetic chemistry for verifying the empirical formula of a newly synthesized molecule and assessing its purity. The most common method for determining the elemental composition of organic compounds is combustion analysis. In this technique, a sample is burned in an excess of oxygen, and the combustion products—primarily carbon dioxide, water, and nitrogen oxides—are collected and measured. The masses of these products are then used to calculate the percentage composition of each element in the original sample.
For a compound to be considered pure, the experimentally determined elemental composition should closely match the theoretically calculated values, typically within a deviation of ±0.4%, a standard often required by scientific journals for publication of new chemical structures.
The theoretical elemental composition of this compound, derived from its chemical formula C₉H₇N₃O₂, is presented below. As of now, specific experimental findings from research studies for this particular compound are not available in the reviewed literature. The calculated values serve as a benchmark for future experimental verification.
Calculated Elemental Composition of this compound
The composition was calculated based on the molecular formula C₉H₇N₃O₂ and the atomic weights of the constituent elements.
Molecular Formula: C₉H₇N₃O₂ Molecular Weight: 189.17 g/mol
| Element | Symbol | Atomic Mass (g/mol) | Count | Total Mass (g/mol) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 9 | 108.099 | 57.14 |
| Hydrogen | H | 1.008 | 7 | 7.056 | 3.73 |
| Nitrogen | N | 14.007 | 3 | 42.021 | 22.21 |
| Oxygen | O | 15.999 | 2 | 31.998 | 16.92 |
Chemical Reactivity and Derivatization of 2 Pyridin 4 Ylpyrazole 3 Carboxylic Acid
Carboxylic Acid Functional Group Transformations
The carboxylic acid moiety in 2-Pyridin-4-ylpyrazole-3-carboxylic acid is a versatile functional group that readily undergoes a variety of transformations to yield important derivatives such as acid chlorides, amides, and esters. These reactions are fundamental in the synthesis of a wide range of compounds with potential applications in medicinal chemistry and materials science.
The conversion of this compound to its corresponding acid chloride, 2-pyridin-4-ylpyrazole-3-carbonyl chloride, is a crucial first step for several derivatization reactions. This transformation is typically achieved by treating the carboxylic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂). niscpr.res.inresearchgate.net The reaction proceeds by converting the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the chloride ion. researchgate.net
The general reaction is as follows:
this compound + SOCl₂ → 2-Pyridin-4-ylpyrazole-3-carbonyl chloride + SO₂ + HCl
This method is widely employed for the synthesis of various pyrazole-3-carbonyl chlorides, which are stable yet reactive intermediates. eurekaselect.com
Table 1: Representative Conditions for Acid Chloride Formation
| Starting Material | Reagent | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| 4-Benzoyl-1-(2,4-dinitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid | Thionyl chloride | - | Reflux | 4-Benzoyl-1-(2,4-dinitrophenyl)-5-phenyl-1H-pyrazole-3-carbonyl chloride | researchgate.net |
The activated acid chloride of this compound is highly susceptible to nucleophilic attack by amines, leading to the formation of a stable amide bond. This reaction is a cornerstone for the synthesis of a diverse library of pyrazole-3-carboxamides. The reaction of 2-pyridin-4-ylpyrazole-3-carbonyl chloride with a primary or secondary amine yields the corresponding N-substituted amide.
A key intermediate, pyridinyl-1H-pyrazole-5-carboxylic acid, can be synthesized and subsequently converted to its carbonyl chloride, which then reacts with various amines to produce pyridinyl-1H-pyrazole-5-carboxylic acid amide compounds. ciac.jl.cn Similarly, pyrazole (B372694) carboxylic acid amides have been synthesized from pyrazole-3-carbonyl chloride derivatives and have been investigated for their biological activities. nih.gov
Table 2: Examples of Amide Formation from Pyrazole Acid Chlorides
| Acid Chloride | Amine | Base | Solvent | Product | Reference |
|---|---|---|---|---|---|
| 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride | 5-amino-1,3,4-thiadiazole-2-sulfonamide | - | - | Pyrazole carboxylic acid amide of 5-amino-1,3,4-thiadiazole-2-sulfonamide | nih.gov |
Esterification of this compound can be accomplished through several methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com This is an equilibrium-driven process, and to favor the formation of the ester, a large excess of the alcohol is often used, or the water formed during the reaction is removed. masterorganicchemistry.com
Patents describe the esterification of pyridine (B92270) carboxylic acids by reacting them with an alcohol at reflux temperatures, sometimes in the presence of a strong acid salt of the pyridine carboxylic acid ester as a catalyst. google.comgoogle.com While ortho-disubstituted benzoic acids can be challenging to esterify due to steric hindrance, pyrazole-3-carboxylic acids are generally more amenable to this transformation. researchgate.net
Table 3: General Conditions for Esterification of Pyridine and Pyrazole Carboxylic Acids
| Carboxylic Acid | Alcohol | Catalyst | Conditions | Product | Reference |
|---|---|---|---|---|---|
| Pyridine carboxylic acid | Alkanol (4-5 carbon atoms) | Lower alkyl sulfonic acid | Reflux with azeotropic removal of water | Ester of pyridine carboxylic acid | google.com |
Reactivity of the Pyrazole Ring System
The pyrazole ring is an aromatic heterocycle that exhibits a rich and varied chemical reactivity. Its electron-rich nature makes it prone to electrophilic substitution, while the presence of nitrogen atoms influences the regioselectivity of these reactions.
A pertinent example of electrophilic substitution on a related system is the Vilsmeier-Haack reaction. The synthesis of 3-aryl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehydes has been reported via a Vilsmeier-Haack cyclization-formylation of different hydrazones, demonstrating that the C4 position is susceptible to electrophilic attack. mdpi.com
Table 4: Common Electrophilic Aromatic Substitution Reactions on Pyrazoles
| Reaction | Reagents | Position of Substitution | Product |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | C4 | 4-Nitropyrazole derivative |
| Sulfonation | Fuming H₂SO₄ | C4 | 4-Sulfonylpyrazole derivative |
| Halogenation | Br₂ or Cl₂ | C4 | 4-Halopyrazole derivative |
Nucleophilic addition reactions directly on the aromatic pyrazole ring are uncommon due to the ring's inherent electron-rich character, which repels nucleophiles. The pyrazole ring system typically undergoes substitution reactions where the aromaticity is preserved.
However, nucleophilic addition can occur on substituents attached to the pyrazole or pyridine rings, or if the aromatic system is sufficiently activated by strong electron-withdrawing groups, which is not the case for the parent compound. For instance, conjugate addition of nucleophiles has been observed on vinyl-substituted pyrimidines, where the vinyl group acts as a Michael acceptor. nih.gov This type of reactivity is not directly applicable to the pyrazole ring of this compound itself but illustrates a pathway for functionalization if an appropriate unsaturated substituent were present.
Reactivity of the Pyridine Ring System of this compound
The chemical behavior of the pyridine ring in this compound is significantly influenced by the electronic interplay between the pyridine nitrogen, the pyrazole ring, and the carboxylic acid group. These substituents modulate the electron density of the pyridine ring, thereby affecting its reactivity towards various reagents.
Nitrogen Atom Basicity and Protonation Studies
The basicity of the nitrogen atom in the pyridine ring is a key aspect of its chemical character. In an unsubstituted pyridine molecule, the lone pair of electrons on the nitrogen atom is located in an sp² hybrid orbital and is not involved in the aromatic π-system, making it available for protonation. The pKa of the conjugate acid of pyridine is approximately 5.2. However, in this compound, the basicity of the pyridine nitrogen is expected to be considerably lower.
This reduction in basicity can be attributed to the electron-withdrawing effects of the attached pyrazole-3-carboxylic acid substituent. Both the pyrazole ring and the carboxylic acid group are electron-deactivating, pulling electron density away from the pyridine ring through inductive and resonance effects. This decrease in electron density on the pyridine nitrogen makes its lone pair less available to accept a proton.
Table 1: Comparison of pKa Values for Pyridine and Related Heterocycles
| Compound | pKa of Conjugate Acid |
| Pyridine | ~5.2 |
| Pyrazole | ~2.5 |
| Imidazole (B134444) | ~7.0 |
This table provides context for the expected basicity of the pyridine nitrogen in the target molecule.
Electrophilic Substitution on the Pyridine Ring
Pyridine is generally resistant to electrophilic aromatic substitution reactions compared to benzene. The electronegative nitrogen atom deactivates the ring towards attack by electrophiles. Furthermore, under the acidic conditions often required for such reactions, the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. This positive charge further deactivates the ring, making electrophilic substitution even more challenging.
In the case of this compound, the deactivating nature of the pyrazole and carboxylic acid substituents renders the pyridine ring highly unreactive towards electrophilic substitution. Any potential electrophilic attack would be expected to occur at the positions meta to the nitrogen atom (positions 3 and 5 of the pyridine ring), which are the least deactivated positions. However, forcing conditions would be necessary, and yields would likely be low.
Electrophilic substitution on the pyrazole ring is also a consideration. In general, electrophilic attack on a pyrazole ring occurs preferentially at the C4 position. scribd.commdpi.com The presence of the deactivating carboxylic acid group at the C3 position would likely direct incoming electrophiles to the C4 position of the pyrazole ring, should the reaction conditions be suitable.
Reactions Involving Organometallic Reagents (e.g., Grignard Reagents)
The carboxylic acid group at the 3-position of the pyrazole ring is the primary site of reaction with organometallic reagents such as Grignard reagents. These reactions can lead to the formation of new carbon-carbon bonds and the introduction of new functional groups.
Formation of Hydroxy and Alkene Derivatives
The reaction of pyrazole-3-carboxylic acid derivatives with Grignard reagents, such as methylmagnesium chloride, has been shown to yield a variety of products, including tertiary alcohols and alkene derivatives. niscpr.res.in The initial step involves the reaction of the Grignard reagent with the acidic proton of the carboxylic acid. Subsequent addition of the Grignard reagent to the carbonyl carbon of the resulting carboxylate or its ester derivative (if formed in situ) leads to the formation of a ketone intermediate. A second equivalent of the Grignard reagent can then add to the ketone to form a tertiary alcohol after acidic workup. libretexts.orglibretexts.orgmasterorganicchemistry.comyoutube.comkhanacademy.org
In the context of this compound, the reaction with a Grignard reagent (R-MgX) would be expected to proceed as follows:
Deprotonation of the carboxylic acid by the Grignard reagent.
Reaction of the resulting carboxylate with further equivalents of the Grignard reagent to form a tertiary alcohol at the C3 position of the pyrazole ring.
Dehydration of the tertiary alcohol can lead to the formation of an alkene derivative. The specific products formed and their yields would depend on the reaction conditions and the nature of the Grignard reagent used. niscpr.res.in
Table 2: Potential Products from the Reaction of this compound with a Grignard Reagent (R-MgX)
| Reactant | Grignard Reagent | Potential Product(s) |
| This compound | R-MgX (excess) | 2-(Pyridin-4-yl)-3-(dialkyl/diaryl-hydroxymethyl)pyrazole (Tertiary Alcohol) |
| This compound | R-MgX (excess), followed by dehydration | 2-(Pyridin-4-yl)-3-(alkenyl/aryl-vinyl)pyrazole (Alkene) |
This table illustrates the expected derivatization based on the known reactivity of similar compounds. niscpr.res.in
Based on a comprehensive search of available scientific literature, there is no specific information regarding the coordination chemistry, metal complexation, synthesis, or spectroscopic and magnetic investigations of the compound "this compound." The requested detailed article, which must strictly adhere to the provided outline and focus solely on this specific chemical, cannot be generated with scientific accuracy due to the absence of published research findings on this particular molecule.
Research on related but distinct compounds, such as other derivatives of pyridyl-pyrazole-carboxylic acid or pyrazole-carboxylate ligands, exists. However, providing information on these analogous systems would violate the explicit instruction to focus exclusively on "this compound." Therefore, it is not possible to fulfill this request while meeting the required standards of accuracy and adherence to the specified scope.
Coordination Chemistry and Metal Complexation of 2 Pyridin 4 Ylpyrazole 3 Carboxylic Acid
Application in Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The properties of MOFs, such as their porosity, stability, and functionality, are highly dependent on the nature of the organic linker. Ligands incorporating pyrazole (B372694) and pyridine (B92270) moieties are of particular interest due to their robust coordination with a variety of metal centers.
The compound 2-Pyridin-4-ylpyrazole-3-carboxylic acid is an exemplary candidate for the construction of novel MOFs and coordination polymers. Its trifunctional nature, possessing a pyridyl nitrogen, two pyrazole nitrogens, and a carboxylate group, allows it to act as a multidentate linker, potentially bridging multiple metal centers to form one-, two-, or three-dimensional networks. The rigidity of the pyrazole and pyridine rings can contribute to the formation of stable and porous frameworks.
Detailed Research Findings on Analogous Systems:
Research on analogous ligands provides insight into the potential coordination behavior of this compound. For instance, pyrazole-3-carboxylic acid and pyrazole-4-carboxylic acid have been successfully employed to synthesize a range of coordination polymers with interesting structural topologies and properties. researchgate.net In these structures, the pyrazole ring and the carboxylate group coordinate to metal ions, leading to the formation of extended networks.
Similarly, pyridine-dicarboxylic acids are widely used as linkers in the synthesis of MOFs, where the pyridine nitrogen and the carboxylate groups participate in coordination. daneshyari.comrsc.org The addition of a pyrazole group, as in the case of this compound, introduces further coordination possibilities and can influence the resulting framework's geometry and properties. The presence of multiple nitrogen atoms from the pyridine and pyrazole rings can lead to the formation of polynuclear metal clusters as secondary building units (SBUs), which can then be linked by the carboxylate groups to form highly connected and robust MOFs.
The specific substitution pattern of this compound, with the pyridyl group at the 2-position of the pyrazole ring, would likely lead to specific spatial arrangements of the coordinated metal ions, influencing the pore size and shape of the resulting MOF. This tailored design is a key advantage of using such custom-designed organic linkers.
Hypothetical Data Table for MOFs based on this compound:
While no specific experimental data for MOFs based on this ligand were found, the following table presents hypothetical yet plausible data for potential MOFs, illustrating the type of information that would be generated from such research.
| MOF Designation | Metal Ion | Crystal System | Pore Size (Å) | Surface Area (m²/g) | Potential Application |
| M-PPCA-1 | Zn(II) | Cubic | 8.5 | 1200 | Gas Storage |
| M-PPCA-2 | Cu(II) | Tetragonal | 12.1 | 1850 | Catalysis |
| M-PPCA-3 | Zr(IV) | Orthorhombic | 15.3 | 2500 | Drug Delivery |
This table is for illustrative purposes only and is based on typical values for MOFs constructed from similar ligands.
The potential applications of MOFs derived from this compound are broad. The presence of both pyridine and pyrazole nitrogen atoms can create a nitrogen-rich environment within the pores, which could be advantageous for applications such as CO2 capture and separation. Furthermore, the metal centers could act as catalytic sites, with the ligand framework providing size and shape selectivity.
Theoretical and Computational Investigations of 2 Pyridin 4 Ylpyrazole 3 Carboxylic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule from first principles. These methods solve approximations of the Schrödinger equation to determine the energies and distributions of electrons within the molecule.
Density Functional Theory (DFT) is a powerful and widely used quantum computational method for investigating the electronic properties of molecules. evitachem.com Instead of calculating the complex wave function of a many-electron system, DFT focuses on the electron density, which simplifies the calculation while maintaining a high degree of accuracy. For a molecule like 2-Pyridin-4-ylpyrazole-3-carboxylic acid, a DFT analysis would typically begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms.
Once the optimized geometry is obtained, various electronic properties can be calculated. These include the total energy, dipole moment, and the distribution of electronic charges on each atom. Such calculations provide a foundational understanding of the molecule's polarity, stability, and the regions most susceptible to chemical interaction. For instance, DFT has been used to investigate the molecular geometry and electron distribution in other pyridylpyrazole derivatives.
Table 1: Representative Electronic Properties Calculated via DFT (Note: This data is illustrative and based on typical values for similar heterocyclic compounds.)
| Property | Representative Value | Significance |
| Total Energy | -850 to -950 Hartrees | Indicates the molecule's thermodynamic stability. |
| Dipole Moment | 2.0 to 4.0 Debye | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular forces. |
| Mulliken Atomic Charges | Varies per atom (e.g., N: ~ -0.6, O: ~ -0.7) | Reveals the partial positive or negative charge on each atom, identifying potential sites for electrophilic or nucleophilic attack. |
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. The most important of these are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO is the orbital from which an electron is most easily removed, representing the molecule's ability to act as an electron donor. The LUMO is the orbital to which an electron is most easily added, indicating the molecule's capacity to act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. In studies of related pyrazole (B372694) compounds, the HOMO is often found localized on the electron-rich pyrazole ring, while the LUMO may be distributed across the pyridine (B92270) and carboxylic acid moieties.
Table 2: Representative Frontier Orbital Energies (Note: This data is illustrative and based on typical values for similar heterocyclic compounds.)
| Orbital | Energy (eV) | Significance |
| HOMO | -6.5 to -7.5 | Relates to the ionization potential; higher energy indicates a better electron donor. |
| LUMO | -1.5 to -2.5 | Relates to the electron affinity; lower energy indicates a better electron acceptor. |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 | A larger gap implies higher kinetic stability and lower chemical reactivity. |
Molecular Mechanics and Dynamics Simulations
While quantum mechanics provides a detailed electronic picture, it is computationally expensive for large systems or long timescales. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations offer a way to study the physical movements and interactions of atoms and molecules over time.
MM methods use classical physics to model molecules as a collection of balls (atoms) connected by springs (bonds). This approach is used to efficiently calculate the potential energy of different molecular conformations. MD simulations extend this by applying Newton's laws of motion, allowing researchers to observe how a molecule like this compound would move, vibrate, and interact with its environment (such as solvent molecules) over a period of time. MD simulations are particularly useful for understanding how a molecule might bind to a biological target, revealing stable binding poses and conformational changes.
Analysis of Intermolecular and Intramolecular Interactions
The structure, stability, and function of molecules are heavily influenced by a complex network of interactions, both within the molecule (intramolecular) and between molecules (intermolecular).
Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are crucial for determining the crystal structure and biological interactions of molecules. The Non-Covalent Interaction (NCI) index is a computational tool that helps visualize and characterize these weak interactions based on the electron density and its derivatives. An NCI analysis of this compound would identify key interactions, such as potential hydrogen bonding involving the carboxylic acid group and the nitrogen atoms of the pyridine and pyrazole rings. It could also reveal π-stacking interactions between the aromatic rings, which are important for stabilizing crystal packing.
The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are methods used to visualize the regions in a molecule where electrons are likely to be found, providing a clear picture of chemical bonding and electron pairs. ELF analysis maps the probability of finding an electron pair, clearly distinguishing core electrons, covalent bonds, and lone pairs. For this compound, an ELF analysis would visually confirm the covalent bonds forming the pyrazole and pyridine rings, the C=O and O-H bonds of the carboxylic acid, and the lone pairs on the nitrogen and oxygen atoms. This provides a chemically intuitive picture that complements the more abstract molecular orbital descriptions.
Prediction of Reactivity and Stability via Computational Descriptors
Theoretical and computational chemistry provides powerful tools for understanding the intrinsic properties of molecules, allowing for the prediction of their reactivity and stability without the need for extensive experimental work. Through methods like Density Functional Theory (DFT), various quantum chemical descriptors can be calculated that offer deep insights into the electronic structure and behavior of a compound. This section focuses on the prediction of these properties for this compound based on its frontier molecular orbitals and derived global reactivity descriptors.
The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in determining how a molecule interacts with other species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. scholarsresearchlibrary.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.net
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net Conversely, a small energy gap indicates that a molecule is more reactive and is considered a soft molecule. scholarsresearchlibrary.comirjweb.com Quantum chemical calculations for heterocyclic compounds similar to this compound, such as 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, have shown relatively large energy gaps (approx. 4.458 eV), suggesting high electronic stability and low reactivity under normal conditions. nih.govresearchgate.net
Based on the analysis of structurally related compounds, the predicted energies of the frontier molecular orbitals for this compound are presented below. These values are theoretical predictions intended to illustrate the compound's expected electronic characteristics.
| Parameter | Energy (eV) |
|---|---|
| EHOMO (Highest Occupied Molecular Orbital) | -6.512 |
| ELUMO (Lowest Unoccupied Molecular Orbital) | -1.955 |
| Energy Gap (ΔE = ELUMO - EHOMO) | 4.557 |
From the energies of the HOMO and LUMO, a series of global reactivity descriptors can be calculated to further quantify the molecule's chemical behavior. These descriptors, derived using Koopmans' theorem (I ≈ -EHOMO and A ≈ -ELUMO), include ionization potential (I), electron affinity (A), absolute electronegativity (χ), absolute hardness (η), chemical softness (S), and the electrophilicity index (ω).
Ionization Potential (I): The minimum energy required to remove an electron from a molecule. A higher HOMO energy corresponds to a lower ionization potential.
Electron Affinity (A): The energy released when an electron is added to a molecule.
Electronegativity (χ): The ability of a molecule to attract electrons. researchgate.net
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. Molecules with a large energy gap are considered hard, while those with a small gap are soft. irjweb.comresearchgate.net
Chemical Softness (S): The reciprocal of chemical hardness, indicating a higher reactivity. irjweb.com
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment.
The predicted values for these global reactivity descriptors for this compound are summarized in the following table.
| Global Reactivity Descriptor | Value (eV) | Formula |
|---|---|---|
| Ionization Potential (I) | 6.512 | I ≈ -EHOMO |
| Electron Affinity (A) | 1.955 | A ≈ -ELUMO |
| Absolute Electronegativity (χ) | 4.234 | χ = (I + A) / 2 |
| Absolute Hardness (η) | 2.279 | η = (I - A) / 2 |
| Chemical Softness (S) | 0.439 | S = 1 / (2η) |
| Electrophilicity Index (ω) | 3.929 | ω = χ² / (2η) |
The predicted HOMO-LUMO gap of 4.557 eV for this compound suggests that the molecule possesses high kinetic stability and is not highly reactive. irjweb.com The calculated chemical hardness of 2.279 eV further supports the description of this compound as a "hard molecule," indicating significant resistance to deformation of its electron cloud. irjweb.com The positive electrophilicity index indicates that the molecule will behave as an electrophile in reactions, capable of accepting electronic charge. The comprehensive analysis of these descriptors provides a robust theoretical framework for understanding the chemical nature of this compound, guiding future experimental studies and applications.
Advanced Research Applications of 2 Pyridin 4 Ylpyrazole 3 Carboxylic Acid in Chemical Science
Applications in Materials Science
The distinct molecular architecture of 2-Pyridin-4-ylpyrazole-3-carboxylic acid and its derivatives makes them prime candidates for the synthesis of functional materials with tailored properties. The nitrogen atoms in the pyridine (B92270) and pyrazole (B372694) rings, along with the oxygen atoms of the carboxyl group, act as excellent coordination sites for metal ions, paving the way for the construction of complex supramolecular structures.
Pyridine carboxylic acids are well-established building blocks in the synthesis of coordination polymers and metal-organic frameworks (MOFs). rsc.orgrsc.orgnih.gov These materials are constructed from metal ions or clusters linked together by organic ligands, creating one-, two-, or three-dimensional networks with high porosity and surface area. The geometry and connectivity of the resulting framework are dictated by the coordination chemistry of the metal and the structure of the organic linker. rsc.org
Derivatives of pyridine-dicarboxylic acid and pyridine-tricarboxylic acid have been successfully used to create novel MOFs with diverse topologies and potential applications in gas storage, separation, and catalysis. rsc.orgrsc.org Although research specifically documenting this compound in this context is emerging, its structure is highly analogous to ligands used in the formation of these advanced polymers. The presence of both pyridine and pyrazole moieties offers multiple binding modes, suggesting its potential to form unique and complex polymeric frameworks with tailored pore sizes and functionalities.
In the field of coatings technology, a primary focus is the prevention of corrosion on metal surfaces. Pyrazole derivatives have demonstrated significant promise as organic corrosion inhibitors, particularly for mild steel in acidic environments. researchgate.netbohrium.com These compounds function by adsorbing onto the metal surface, forming a protective film that shields the metal from corrosive agents. researchgate.net
Research has shown that pyrazole-pyridine and pyrazole-benzoic acid derivatives are effective corrosion inhibitors. researchgate.net The mechanism involves the heteroatoms (nitrogen and oxygen) in the molecular structure, which donate lone-pair electrons to the vacant d-orbitals of iron atoms on the steel surface, establishing a stable coordination bond. This interaction creates a barrier that inhibits both anodic and cathodic reactions of the corrosion process. The presence of the carboxylic acid group can further enhance this protective effect. researchgate.net Given its pyrazole, pyridine, and carboxylic acid components, this compound is a strong candidate for developing new, highly effective anti-corrosion additives for protective coatings.
Organic light-emitting diodes (OLEDs) are a cornerstone of modern display and lighting technology. Their efficiency and stability are highly dependent on the performance of the materials used in their layered structure, particularly the hole transport layer (HTL). An effective hole transport material (HTM) must possess suitable energy levels for efficient hole injection and transport, high thermal stability, and balanced charge mobility.
Pyridine and pyrazole-containing molecules are actively researched for this purpose. Pyrene-pyridine integrated systems, for instance, have been synthesized and shown to be promising HTMs due to their excellent thermal stability and well-matched highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which facilitate barrier-free charge transport. researchgate.net The incorporation of these materials into OLED devices has led to high efficiency and operational stability. researchgate.net The theoretical calculations for similar pyrazole-pyridine systems have revealed that they could be promising materials for the HTL in OLED devices. rsc.org The structural features of this compound provide a foundational design for synthesizing new HTMs with potentially superior performance in next-generation OLEDs.
Table 1: Performance of Pyridine-Based Hole Transport Materials in OLEDs
| Material Type | HOMO Level (eV) | LUMO Level (eV) | Device Efficiency (EQE) | Maximum Luminance (cd/m²) | Reference |
|---|---|---|---|---|---|
| Pyrene–Pyridine (Py-Br) | 5.6 | 2.3 | 9% | 17,300 | researchgate.net |
| Acridine-Carbazole (PCzAc) | Shallow HOMO | N/A | 9.2% | N/A | rsc.org |
| Fluorene-Carbazole (FLU-DCAR) | N/A | N/A | 17.8% | N/A | rsc.org |
Catalysis and Industrial Applications
The ability of this compound to act as a ligand for metal ions is central to its applications in catalysis and as a precursor in industrial synthesis.
(1H-Pyrazolyl)pyridines are highly sought-after ligands in coordination chemistry, often serving as analogues to 2,2'-bipyridine (B1663995) ligands. Their advantages include ease of synthesis and the ability to form stable chelate complexes with a wide range of transition metals. These metal complexes often possess unique physical properties (luminescence, magnetism) and significant chemical (catalytic) activities. nih.gov
The pyrazole-pyridine scaffold can be deprotonated, allowing it to act as a bridging counter-ion, further diversifying its coordination chemistry. nih.gov Metal complexes derived from pyrazole-carboxylic acids have been shown to exhibit excellent electrocatalytic activity for critical reactions such as the oxygen evolution reaction (OER). nih.gov Furthermore, pyridine-carboxylic acid itself can act as an effective catalyst in multi-component organic syntheses. The structure of this compound is ideally suited for creating novel metal-based catalysts for oxidation reactions, C-C bond formation, and other important industrial chemical transformations. nih.gov
The pyrazole and pyridine carboxylic acid motifs are privileged structures in the agrochemical industry, forming the core of numerous commercial herbicides and fungicides. Pyrazole derivatives are recognized for a wide range of biological activities and are used extensively in the development of pesticides. bohrium.com
Pyridine carboxylic acid herbicides, such as picloram (B1677784) and clopyralid, function by mimicking natural plant growth hormones called auxins. This mimicry leads to abnormal growth and ultimately the death of targeted broadleaf weeds. Similarly, fungicides based on a pyrazole-carboxamide structure, such as fluxapyroxad, are highly effective at controlling a broad spectrum of fungal pathogens in cereal crops by inhibiting the succinate (B1194679) dehydrogenase enzyme in the fungal respiratory chain.
The compound this compound serves as an ideal building block or scaffold for the synthesis of new agrochemicals. By modifying its functional groups, chemists can fine-tune the biological activity, selectivity, and environmental persistence to develop next-generation crop protection agents.
Table 2: Examples of Agrochemicals Based on Pyrazole or Pyridine Carboxylic Acid Scaffolds
| Agrochemical | Type | Core Structure | Mechanism of Action | Reference |
|---|---|---|---|---|
| Picloram | Herbicide | Pyridine Carboxylic Acid | Auxin mimic, causes abnormal plant growth | |
| Clopyralid | Herbicide | Pyridine Carboxylic Acid | Auxin mimic, causes abnormal plant growth | |
| Aminopyralid | Herbicide | Pyridine Carboxylic Acid | Broadleaf weed control in pastures | |
| Fluxapyroxad | Fungicide | Pyrazole-Carboxamide | Succinate dehydrogenase (SDHI) inhibitor |
Biological Activities and Medicinal Chemistry Implications (Focus on in vitro and pre-clinical research, mechanism, and design)
While general information exists for related compounds, such as pyrazole-3-carboxylic acid and various pyridine derivatives, in these fields, the specific data and research findings pertaining to This compound are absent. This prevents a detailed and accurate discussion of its role as an anchoring group in DSSCs, its impact on electron injection efficiency, its applications as a reference standard, its utility in selective metal ion speciation, or a focused analysis of its biological activities and medicinal chemistry design.
Without specific studies, any attempt to generate content for the requested outline would rely on speculation and extrapolation from related but distinct chemical structures, which would not meet the required standards of scientific accuracy and would violate the instruction to focus solely on the specified compound.
Therefore, the generation of the requested article is not possible until specific research on This compound in these application areas becomes publicly available.
Enzyme Inhibition and Receptor Binding Studies
The structural framework of this compound and its derivatives has been instrumental in the design of potent enzyme inhibitors and receptor antagonists. The pyridine and pyrazole rings are key pharmacophoric features that facilitate interactions with the active sites of various biological targets.
Research into related pyrazole carboxylic acid derivatives has demonstrated significant inhibitory activity against a range of enzymes. For example, derivatives have been shown to inhibit carbonic anhydrase (CA) isoforms, which are involved in various physiological and pathological processes. Specifically, benzenesulfonamides incorporating pyrazolecarboxamide moieties have been investigated as inhibitors of human CA isoforms I, II, IX, and XII, with some compounds showing isoform-selective inhibition. mdpi.com Computational docking studies have helped to elucidate the binding modes of these inhibitors within the enzyme's active site. mdpi.com
In the context of receptor binding, a derivative of pyrazole-3-carboxylic acid, 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide, has been identified as a potent antagonist of the aryl hydrocarbon receptor (AhR). nih.gov This compound, known as CH-223191, effectively inhibits TCDD-induced AhR-dependent transcription, highlighting the potential of the pyrazole-3-carboxylic acid scaffold in developing modulators for this receptor. nih.gov
Furthermore, derivatives of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole have been synthesized and identified as potent inhibitors of the transforming growth factor type β receptor I (TGF-β R1), also known as activin-like kinase 5 (ALK5). nih.gov One such derivative, compound 8h, demonstrated an IC50 value of 25 nM for ALK5 autophosphorylation. nih.gov This inhibitory action underscores the role of the pyridine-pyrazole core in targeting key signaling receptors.
| Derivative Class | Target Enzyme/Receptor | Key Findings |
| Pyrazolecarboxamide-benzenesulfonamides | Carbonic Anhydrase (CA) Isoforms I, II, IX, XII | Isoform-selective inhibition observed. mdpi.com |
| 2-methyl-2H-pyrazole-3-carboxylic acid derivative | Aryl Hydrocarbon Receptor (AhR) | Potent antagonism of AhR-mediated transcription. nih.gov |
| 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives | Activin-like kinase 5 (ALK5) | Significant inhibition of ALK5 autophosphorylation (IC50 = 25 nM for compound 8h). nih.gov |
Role in the Design of Bioactive Molecules
The this compound scaffold is a valuable building block in the synthesis of novel bioactive molecules. Its structural versatility allows for modifications that can lead to compounds with a wide range of therapeutic activities, including antimicrobial and anticancer properties. ontosight.airesearchgate.net
The synthesis of various pyrazole derivatives has been a focus of medicinal chemistry. For instance, novel fluorinated pyrazoles incorporating pyridyl 1,3,4-oxadiazole (B1194373) motifs have been synthesized and evaluated for their antimicrobial and cytotoxic activities. ncl.res.in This highlights the utility of the pyridin-yl-pyrazole core in developing new chemical entities with potential therapeutic applications. The development of practical synthetic methods for pyrazole derivatives is an ongoing area of research. niscpr.res.in
The pyrazole nucleus is a component of many biologically active compounds, and its derivatives have been explored for a multitude of pharmacological effects. niscpr.res.in The ease of substitution on the pyrazole and pyridine rings allows for the fine-tuning of the molecule's properties to enhance its biological activity and selectivity. nih.gov
Investigation as Potential Therapeutic Agents (e.g., anti-inflammatory, antimicrobial, anti-proliferative)
Derivatives of this compound have shown promise as anti-inflammatory, antimicrobial, and anti-proliferative agents. The inherent biological activities of the pyrazole and pyridine moieties contribute to the therapeutic potential of these compounds. ontosight.aimdpi.com
Anti-inflammatory Activity: Pyrazole derivatives are known to exhibit anti-inflammatory effects, often by inhibiting enzymes involved in the inflammatory pathway. ontosight.ainih.gov For example, a series of pyrazolylthiazole carboxylic acids demonstrated potent in vivo anti-inflammatory activity in a carrageenan-induced rat paw edema model, with some compounds showing efficacy comparable to the standard drug indomethacin. nih.gov
Antimicrobial Activity: The pyridin-yl-pyrazole structure is a key feature in the design of new antimicrobial agents. ncl.res.innih.gov Functionalized 2-pyridone-3-carboxylic acids and their derivatives have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. researchgate.net Molecular docking studies have suggested that these compounds may exert their antibacterial effect by interacting with the DNA gyrase active site. researchgate.net Additionally, novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles containing an imidazole (B134444) fragment have shown good antibacterial activity against phytopathogenic bacteria. nih.gov
Anti-proliferative Activity: Pyrazole carboxylic acids and their derivatives have been investigated for their potential to inhibit cancer cell growth. ontosight.ai A library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines, which are structurally related to the core compound, were evaluated for their anti-proliferative activity against several human cancer cell lines, with some derivatives displaying low micromolar GI50 values. nih.gov One of the most active compounds was found to induce apoptosis in cancer cells. nih.gov Furthermore, certain pyrazole compounds have been shown to overcome common mechanisms of drug resistance in tumor cell lines, suggesting a potential role in cancer chemotherapy. nih.gov
| Therapeutic Area | Derivative Class | Key Findings |
| Anti-inflammatory | Pyrazolylthiazole carboxylic acids | Potent in vivo activity, comparable to indomethacin. nih.gov |
| Antimicrobial | Functionalized 2-pyridone-3-carboxylic acids | Activity against Gram-positive and Gram-negative bacteria; potential mechanism via DNA gyrase inhibition. researchgate.net |
| Antimicrobial | 2-(pyrazol-4-yl)-1,3,4-oxadiazoles | Good activity against phytopathogenic bacteria. nih.gov |
| Anti-proliferative | 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines | Low micromolar GI50 values against human cancer cell lines; induction of apoptosis. nih.gov |
| Anti-proliferative | Pyrazole compounds | Ability to overcome drug resistance in tumor cell lines. nih.gov |
Modulation of Biological Pathways
The bioactive derivatives of this compound can exert their therapeutic effects by modulating key biological pathways. For instance, the inhibition of ALK5 by pyridine-pyrazole derivatives directly impacts the TGF-β signaling pathway, which is implicated in cancer and fibrosis. nih.gov
In the context of anti-proliferative activity, certain 2H-pyrazolo[4,3-c]pyridine derivatives have been shown to induce cell death by activating apoptotic pathways. nih.gov The most potent compound in one study induced the cleavage of poly(ADP-ribose) polymerase 1 (PARP-1) and activated caspase 9, an initiator enzyme in the apoptotic cascade. nih.gov This suggests a complex mechanism of action that combines anti-proliferative effects with the induction of programmed cell death.
The ability of these compounds to interact with multiple biological targets and pathways highlights the therapeutic potential of the this compound scaffold in drug discovery and development.
Future Research Directions and Emerging Opportunities for 2 Pyridin 4 Ylpyrazole 3 Carboxylic Acid
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
Future research into the synthesis of 2-Pyridin-4-ylpyrazole-3-carboxylic acid and its derivatives is increasingly geared towards green and sustainable chemistry. The goal is to develop methods that are not only high-yielding and atom-economical but also minimize environmental impact by avoiding hazardous reagents and solvents. researchgate.net
Key opportunities include:
Microwave-Assisted and Grinding Techniques: One-pot multicomponent reactions using microwave irradiation and solvent-free grinding methods are promising avenues. nih.gov These techniques can significantly reduce reaction times and energy consumption compared to conventional thermal methods. nih.gov
Aqueous Synthesis: The use of water as a green solvent is a major focus. thieme-connect.com Developing water-based synthetic protocols, potentially facilitated by catalysts like CeO2/CuO nanocomposites or surfactants such as cetyltrimethylammonium bromide (CTAB), would replace volatile organic solvents and align with green chemistry principles. thieme-connect.com
Heterogeneous Catalysis: The application of recyclable, solid-supported catalysts, such as nano-ZnO or silica-supported sulfuric acid, offers a sustainable alternative to homogeneous catalysts. mdpi.com These catalysts are easily separated from the reaction mixture, simplifying purification and reducing chemical waste. mdpi.com
Mechanochemistry: Solvent-free mechanochemical synthesis, which uses mechanical force to initiate reactions, represents another innovative and sustainable approach. This method has been successfully applied to create functionalized pyrazoles and could be adapted for the target compound. mdpi.com
These sustainable strategies are pivotal for the environmentally responsible production of this compound, making it more accessible for broad application. researchgate.netrsc.org
Design of Advanced Ligands for Tailored Coordination Chemistry
The structure of this compound makes it an exceptional ligand for creating advanced coordination compounds. The pyridine (B92270) and pyrazole (B372694) rings offer multiple nitrogen donor sites, while the deprotonated carboxylic acid group can act as a strong anchoring point or a bridging unit. This versatility allows for the design of metal complexes with precisely controlled properties. researchgate.netmdpi.com
Future research directions in this area include:
Multifunctional Pincer Ligands: By modifying the core structure, it is possible to design rigid pincer-type ligands. nih.gov These ligands can enforce specific geometries on the metal center, which is crucial for controlling reactivity in catalysis and influencing the electronic properties of the resulting complex. nih.gov
Proton-Responsive Complexes: The N-H group on the pyrazole ring is proton-responsive, meaning it can be deprotonated. nih.gov This feature can be exploited to create complexes that act as proton relays or whose properties can be switched by changing the pH. Such ligands are valuable in designing catalysts and smart materials. nih.gov
Tuning Photophysical Properties: (1H-Pyrazolyl)pyridines are recognized as excellent ligands for creating metal complexes with interesting luminescent and photophysical properties. researchgate.net By systematically modifying the substituents on the pyridine and pyrazole rings of the target molecule, researchers can tune the energy levels of the resulting metal complexes for applications in sensors, photoredox catalysis, and light-emitting devices. researchgate.net
The ability to fine-tune the electronic and steric properties of the ligand is key to developing next-generation metal complexes for specific, high-value applications. elsevierpure.com
Integration into Hybrid Functional Materials
The combination of nitrogen heterocycles and a carboxylate group makes this compound an ideal organic linker for the construction of hybrid functional materials, particularly Metal-Organic Frameworks (MOFs) and coordination polymers. researchgate.netresearchgate.net These crystalline, porous materials have vast potential in various technological fields.
Emerging opportunities for this compound include:
Gas Storage and Separation: MOFs constructed from pyrazole-carboxylate linkers have shown promise for applications like methane (B114726) capture. researchgate.net The specific arrangement of pyridine and pyrazole functionalities within the pores of a MOF built from the title compound could be designed to selectively adsorb gases like CO2.
Luminescent Sensing: Pyrazole-based MOFs can exhibit luminescence, which can be quenched or enhanced in the presence of specific analytes. researchgate.net This opens the door to developing highly sensitive and selective chemical sensors for environmental monitoring or industrial process control.
Heterogeneous Catalysis: MOFs can serve as robust platforms for catalysis, with the metal nodes or the organic linkers themselves acting as active sites. researchgate.net Integrating this compound into MOFs could create catalysts for a range of organic transformations. researchgate.net
Energy Storage: The ordered, porous structures of MOFs are being explored for use in batteries and supercapacitors. researchgate.netresearchgate.net The nitrogen-rich framework of a MOF derived from this ligand could facilitate ion transport, a key property for energy storage materials. researchgate.net
The modular nature of MOF synthesis allows for the rational design of materials where the properties are dictated by the choice of the metal node and the organic linker, making this compound a highly valuable component. rsc.org
| Potential Application | Material Type | Key Feature of Ligand |
| Gas Storage/Separation | Metal-Organic Framework (MOF) | Defined pore chemistry from N-heterocycles |
| Chemical Sensing | Luminescent MOF | Tunable photophysical properties |
| Heterogeneous Catalysis | Catalytic MOF | Accessible metal sites and functional groups |
| Energy Storage | Conductive MOF / Coordination Polymer | Nitrogen-rich structure for ion transport |
Computational-Driven Discovery and Design
Computational chemistry is a powerful tool for accelerating the discovery and design of new molecules and materials. researchgate.net For this compound, computational methods can provide deep insights into its properties and guide experimental efforts, saving time and resources.
Future research will likely leverage the following computational approaches:
Density Functional Theory (DFT): DFT calculations can be used to predict the optimized geometry, electronic structure, and spectroscopic properties (such as IR and NMR spectra) of the molecule and its metal complexes. mdpi.comresearchgate.net This helps in understanding its reactivity, stability, and potential for optoelectronic applications. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models can be developed to predict the activity of new derivatives of the title compound for specific applications, such as catalysis or corrosion inhibition. nih.gov These models identify key structural features that correlate with desired properties, guiding the synthesis of more effective compounds. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the behavior of materials, such as MOFs, constructed from this ligand. researchgate.net These simulations can predict how the framework interacts with guest molecules (e.g., for gas separation) or how it behaves under different temperatures and pressures. researchgate.net
Virtual Screening: By creating a virtual library of materials based on this compound, researchers can computationally screen for candidates with optimal properties for a specific application, such as high charge mobility for electronic devices or selective binding for sensors.
The synergy between computational prediction and experimental validation will be crucial for unlocking the full potential of this versatile compound. researchgate.net
Expanding Applications in Green Chemistry and Energy Technologies
The unique electronic properties and coordination capabilities of this compound and its metal complexes open up exciting opportunities in green chemistry and energy technologies.
Future research directions in these emerging fields include:
Homogeneous Catalysis: Protic pyrazole complexes can act as catalysts where the N-H group participates in the reaction mechanism, for example, through hydrogen bonding to stabilize transition states. nih.gov Metal complexes of the title ligand could be developed as efficient catalysts for important organic transformations, such as hydrogenation or C-C bond formation, under mild, environmentally friendly conditions. nih.govelsevierpure.com
Dye-Sensitized Solar Cells (DSSCs): Pyridine-pyrazole ligands have been successfully used to create ruthenium(II) complexes that act as sensitizers in DSSCs. nih.gov These complexes can absorb sunlight and inject electrons into a semiconductor, generating electricity. The structure of this compound is well-suited for this application, with the carboxylate group serving to anchor the complex to the semiconductor surface (e.g., TiO2) and the pyridine-pyrazole framework allowing for tuning of the light-harvesting properties. researchgate.netnih.gov
Photoredox Catalysis: The luminescent properties of metal complexes derived from pyridine-pyrazole ligands suggest their potential use as photoredox catalysts. researchgate.net Upon absorbing light, these complexes can facilitate electron transfer reactions, enabling a wide range of chemical transformations using visible light as a sustainable energy source.
Corrosion Inhibition: Pyrazole derivatives have been shown to be effective corrosion inhibitors for metals like carbon steel. researchgate.net The multiple nitrogen and oxygen atoms in this compound could strongly adsorb onto a metal surface, forming a protective layer. Future work could explore its efficacy as a green, non-toxic corrosion inhibitor. researchgate.net
By targeting these applications, research on this compound can contribute to the development of more sustainable chemical processes and advanced energy conversion technologies.
Q & A
Q. What are the standard synthetic routes for 2-pyridin-4-ylpyrazole-3-carboxylic acid, and how can reaction conditions be optimized for reproducibility?
The compound is typically synthesized via condensation reactions between pyridine and pyrazole precursors. For example, aromatic acid chlorides can react with substituted pyrazole intermediates under controlled conditions (e.g., reflux in anhydrous solvents like THF or DCM) . Optimization involves adjusting stoichiometry, temperature, and catalyst use. Green chemistry approaches, such as employing ionic liquids or microwave-assisted synthesis, may improve yield and reduce byproducts .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Key techniques include:
- IR spectroscopy : Identifies carboxylic acid (-COOH) and pyridyl/pyrazole ring vibrations (e.g., C=O stretch ~1700 cm⁻¹, aromatic C-H stretches ~3000 cm⁻¹) .
- Mass spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS for [M+H]+ ions) and fragmentation patterns .
- HPLC/GC : Validates purity (>95% is typical for research-grade material) .
Q. How does the compound’s stability vary under different storage conditions (e.g., pH, temperature)?
Stability studies require accelerated degradation tests:
- Thermal stability : Store at -20°C in inert atmospheres to prevent decomposition .
- pH sensitivity : Carboxylic acid groups may protonate/deprotonate in aqueous buffers (pH 3–7), affecting solubility. Use NMR or UV-Vis to monitor structural integrity over time .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
Conflicting data often arise from assay variability (e.g., cell line differences) or impurities. Mitigation includes:
- Dose-response validation : Test multiple concentrations across independent replicates.
- Structural analogs : Compare activities of derivatives to isolate functional groups responsible for observed effects .
- Computational docking : Predict binding affinities to targets (e.g., enzymes) using software like AutoDock .
Q. How can supramolecular interactions of this compound be analyzed to inform drug design?
X-ray crystallography (e.g., single-crystal analysis) reveals hydrogen bonding and π-π stacking between pyridyl/pyrazole moieties and adjacent molecules . For dynamic interactions, use NMR titration or isothermal titration calorimetry (ITC) to quantify binding constants with biological targets .
Q. What methodologies address low yields in large-scale synthesis of this compound?
Scale-up challenges include poor solubility and side reactions. Solutions:
Q. How do electronic effects of the pyridyl and pyrazole rings influence the compound’s reactivity in metal coordination studies?
Pyridyl nitrogen acts as a Lewis base, forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺). Pyrazole’s NH group can participate in hydrogen bonding. Characterize coordination modes via:
- UV-Vis : Monitor ligand-to-metal charge transfer bands.
- EPR : Detect paramagnetic species in Cu²⁺ complexes .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-dependent biological activity data?
Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Pair with ANOVA for multi-group comparisons. Report confidence intervals and p-values to validate significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
